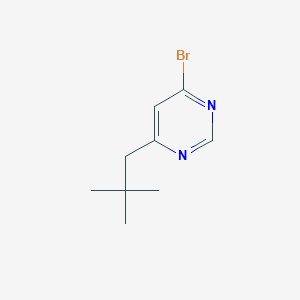

4-Bromo-6-neopentylpyrimidine

説明

4-Bromo-6-neopentylpyrimidine (4-BNP) is a heterocyclic compound and one of the most widely studied and researched compounds of its kind. It is a member of the pyrimidine family, which is a class of organic compounds that is composed of six-membered aromatic rings and nitrogen atoms. 4-BNP is a versatile compound that has many applications in scientific research, and its structure and properties make it an ideal candidate for a variety of laboratory experiments.

科学的研究の応用

Organic Synthesis and Medicinal Chemistry

4-Bromo-6-neopentylpyrimidine: is a valuable intermediate in organic synthesis. It’s used to create a wide range of pyrimidine derivatives that have shown potential in medicinal chemistry . These derivatives exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The bromo and neopentyl groups on the pyrimidine ring offer unique points of functionalization, allowing chemists to synthesize novel compounds with potential therapeutic applications.

Antiviral Research

Pyrimidine derivatives, including those derived from 4-Bromo-6-neopentylpyrimidine , are explored for their antiviral capabilities. They can be designed to interfere with viral replication processes, offering a pathway to develop new antiviral drugs . The structural similarity of pyrimidine bases to nucleotides allows these compounds to be incorporated into viral DNA or RNA, potentially halting the spread of the virus within the host.

Agricultural Chemistry

In the field of agricultural chemistry, 4-Bromo-6-neopentylpyrimidine derivatives are investigated for their herbicidal properties . These compounds can be optimized to target specific weeds or pests, providing a more environmentally friendly alternative to traditional herbicides. The ability to tailor the molecular structure of these derivatives allows for the development of selective and potent agricultural chemicals.

Nanotechnology

The unique chemical structure of 4-Bromo-6-neopentylpyrimidine makes it a candidate for creating functionalized nanoparticles . These nanoparticles can have applications in biology and medicine, such as drug delivery systems where they can be used to transport therapeutic agents directly to targeted areas in the body, reducing side effects and improving efficacy.

Tyrosine Kinase Inhibition

Pyrimidine derivatives synthesized from 4-Bromo-6-neopentylpyrimidine have been identified as potent inhibitors of tyrosine kinases . Tyrosine kinases are enzymes that play a crucial role in the signaling pathways of cells, and their dysregulation is associated with various cancers. Inhibitors based on pyrimidine derivatives can be used to treat cancers by blocking these critical enzymes.

Development of Fluorescent Probes

The bromine atom in 4-Bromo-6-neopentylpyrimidine can be utilized to develop fluorescent probes for biological imaging . These probes can help in visualizing cellular processes in real-time, providing valuable insights into cell biology and the mechanisms of disease.

Antineoplastic Agents

Research into pyrimidine derivatives from 4-Bromo-6-neopentylpyrimidine also extends to the development of antineoplastic agents . These agents can be designed to target and disrupt the replication of cancer cells, offering new avenues for cancer treatment.

Environmental Applications

Lastly, the derivatives of 4-Bromo-6-neopentylpyrimidine may find use in environmental applications such as the treatment of pollutants . Their chemical properties could be harnessed to create systems that degrade or remove harmful substances from water or soil, contributing to environmental cleanup efforts.

特性

IUPAC Name |

4-bromo-6-(2,2-dimethylpropyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-9(2,3)5-7-4-8(10)12-6-11-7/h4,6H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLNFQUFAHTSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC(=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480883.png)

![1-(cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480886.png)

![1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480887.png)

![6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480888.png)

![7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480889.png)

![6-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480890.png)

![6-cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480891.png)

![3-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480892.png)

![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480897.png)

![methyl 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480900.png)

![6-cyclopentyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480901.png)

![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1480902.png)

![methyl 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480905.png)

![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480906.png)